Benzaldehyde, 3,5-dimethyl-, oxime
Description
The compound features a benzaldehyde backbone substituted with methyl groups at the 3- and 5-positions, with an oxime (-NOH) functional group replacing the aldehyde oxygen.
Synthesis: While direct synthesis details are absent, analogous methods (e.g., reaction of aldehydes with hydroxylamine hydrochloride in methanol, as described in ) can be inferred. The parent aldehyde, 3,5-dimethylbenzaldehyde, is commercially available and reacts with hydroxylamine to form the oxime .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3 |
InChI Key |
IZVOVGWUSRNAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=NO)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented method involves the condensation of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under basic or acidic conditions. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the oxime:
Typical conditions include ethanol or methanol as solvents, with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) as bases. Yields range from 85–95% depending on purification techniques.
Optimization of Reaction Parameters
-
Solvent Effects : Ethanol is preferred due to its ability to dissolve both aldehyde and hydroxylamine salts. Methanol accelerates reaction rates but may reduce yields due to side reactions.
-
Temperature : Reactions are typically conducted at 60–80°C under reflux. Elevated temperatures (>90°C) risk oxime decomposition.
-
Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion.
Microwave-Assisted Synthesis
Enhanced Efficiency via Microwave Irradiation
Microwave technology reduces reaction times from hours to minutes. A protocol from achieves 88.9% yield in 5 minutes using:
-
Reactants : 3,5-Dimethylbenzaldehyde (0.94 mmol), NH₂OH·HCl (1.16 mmol), Na₂CO₃ (1.17 mmol).
-
Conditions : Ethanol solvent, 90°C, 300W microwave irradiation.
This method minimizes side products and energy consumption, making it suitable for industrial scalability.
Catalytic Oxidation of Mesitylene to 3,5-Dimethylbenzaldehyde
Two-Step Synthesis Pathway
3,5-Dimethylbenzaldehyde oxime is often synthesized from its aldehyde precursor, which is derived from mesitylene (1,3,5-trimethylbenzene). A cobalt-catalyzed oxidation method involves:
-
Oxidation of Mesitylene :
-
Oxime Formation : The resulting aldehyde is treated with hydroxylamine under standard conditions.
Alternative and Emerging Methods
Photochemical Approaches
Visible-light-mediated synthesis using eosin Y as a photocatalyst enables oxime formation at room temperature. This method avoids high temperatures and achieves 89–93% yields for analogous benzaldehyde oximes, suggesting adaptability to 3,5-dimethyl derivatives.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional | Ethanol, reflux, 60–80°C | 85–95 | 4–6 hours | High purity, scalable | Energy-intensive |
| Microwave | 90°C, 300W, ethanol | 88.9 | 5 minutes | Rapid, energy-efficient | Specialized equipment required |
| Catalytic Oxidation | CoCl₂, O₂, 110–120°C | 72–95 | 11 hours | Integrated precursor synthesis | Multi-step, complex catalysis |
| Photochemical | Eosin Y, visible light, RT | 89–93* | 16 hours | Mild conditions, green chemistry | Limited substrate scope |
*Reported for analogous compounds.
Critical Considerations in Process Design
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Applications Overview
-
Synthesis of Isoxazoles
- Benzaldehyde oxime derivatives are crucial in synthesizing isoxazole compounds, which have significant biological activities. For instance, Chondrogianni et al. (2014) developed a microwave-assisted method for synthesizing 3,5-disubstituted isoxazoles from aryl aldehydes and hydroxylamine hydrochloride, demonstrating the utility of benzaldehyde oxime in generating complex heterocycles .
- Therapeutic Agents
- Agricultural Chemistry
- Organic Synthesis
Data Tables
Case Studies
-
Synthesis of Isoxazole Derivatives
- In a study by Chondrogianni et al., the researchers utilized benzaldehyde oxime to synthesize isoxazole derivatives through a sequence involving microwave irradiation and subsequent reactions with functionalized alkynes. This approach yielded compounds with significant biological activity.
-
Therapeutic Applications
- Research on the use of oximes in treating organophosphate poisoning has shown that benzaldehyde oxime can effectively restore enzyme function in affected individuals. This application highlights its critical role in medical chemistry.
-
Agricultural Efficacy
- A patent study described the development of novel benzaldehyde oxime derivatives with enhanced fungicidal activity compared to existing compounds. These findings suggest potential for widespread agricultural use.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₉H₁₁NO
- Molecular weight: 149.19 g/mol
- Density (parent aldehyde): 0.998 g/mL at 25°C
- Solubility: Likely low in water due to hydrophobic methyl groups; higher in organic solvents (e.g., EtOAc, MeOH) .
Applications: Potential uses include pharmaceutical intermediates (e.g., aldose reductase inhibitors, as seen in related oximes ) or flavor/fragrance components, given the parent aldehyde's presence in plant volatiles .
Structural and Functional Group Variations
Key comparable compounds include substituted benzaldehyde oximes with differing substituents (e.g., methoxy, hydroxy, chloro) and positions (ortho, para).
Table 1: Comparative Analysis of Benzaldehyde Oxime Derivatives
Reactivity and Stability
- Electronic Effects : Methyl groups are electron-donating, which may reduce the oxime’s acidity compared to electron-withdrawing substituents (e.g., chloro in ’s compounds).
- Reactivity with NO₃ Radicals: While the parent aldehyde (3,5-DMBA) reacts with NO₃ at 6.2 × 10⁻¹⁵ cm³/molec/s , the oxime’s reactivity remains unstudied but likely reduced due to the oxime group’s stability.
Physical Properties
- Solubility : Methyl groups reduce polarity, likely making 3,5-dimethylbenzaldehyde oxime less water-soluble than hydroxy or methoxy analogs .
- Melting Points : Data is sparse, but yields for similar oximes range from 54–78% (), suggesting synthesis efficiency depends on substituent electronic/steric profiles.
Q & A
Q. What experimental design is optimal for measuring the gas-phase kinetics of 3,5-dimethylbenzaldehyde oxime with nitrate radicals (NO₃), and how do structural substituents influence reactivity?
- Methodology : Use a 7300 L simulation chamber under ambient conditions with relative rate methods (e.g., methyl methacrylate as a reference compound). Monitor radical concentrations via FT-IR or UV-Vis spectroscopy. For 3,5-dimethylbenzaldehyde (precursor), the rate constant cm³ molec⁻¹ s⁻¹ at 298 K was reported .
- Substituent Effects : Methyl groups at the 3,5-positions increase steric hindrance but enhance radical stability, leading to slower reaction rates compared to 2,4- or 2,5-dimethyl derivatives. Theoretical calculations (DFT) show hydrogen abstraction from the aldehyde group is the dominant pathway .
Q. How can contradictions in reported rate constants for NO₃ radical reactions with substituted benzaldehydes be resolved?
- Analysis : Discrepancies arise from differences in experimental setups (e.g., absolute vs. relative methods) or impurities in aldehyde precursors. Validate purity via GC-MS and standardize conditions (temperature, pressure). For 3,5-dimethylbenzaldehyde, deuterium-labeling studies confirm the mechanism involves H-abstraction, as .
Q. What advanced spectroscopic techniques are suitable for elucidating the stereochemistry and electronic structure of 3,5-dimethylbenzaldehyde oxime?
- Techniques :
- X-ray Crystallography : Resolve E/Z isomerism (e.g., (E)-isomer reported for 3,5-dimethoxy analogs) .
- UV-Vis and Fluorescence Spectroscopy : Study electronic transitions influenced by the oxime group’s conjugation with the aromatic ring.
- Solid-State NMR : Characterize hydrogen bonding and crystal packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
